DFL23448

TRPM8 pharmacology ion channel screening calcium flux assay

DFL23448 is the TRPM8 antagonist of choice for urological target validation and pain research where selectivity and body temperature neutrality are critical. With nanomolar potency (IC50 10 nM, 6-fold more potent than AMTB) and >1000-fold selectivity over TRPV1/TRPA1/TRPV4/GPCRs, it enables definitive TRPM8 target attribution. Validated in both pharmacological and physiological bladder overactivity models (60-70% attenuation of PGE2-induced deterioration) and in neuropathic pain models without altering core body temperature. Its negligible oral bioavailability (~1%) and short IV half-life (0.74 h) make it ideal for intravesical, topical, or local delivery formulations. For researchers demanding uncompromised TRPM8 target engagement with minimal off-target risk.

Molecular Formula C12H10FN5OS
Molecular Weight 291.3
CAS No. 1445753-16-1
Cat. No. B607087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFL23448
CAS1445753-16-1
SynonymsDFL23448;  DFL-23448;  DFL 23448; 
Molecular FormulaC12H10FN5OS
Molecular Weight291.3
Structural Identifiers
SMILESOC1=C(C2=NN(CC)N=N2)SC(C3=CC=CC(F)=C3)=N1
InChIInChI=1S/C12H10FN5OS/c1-2-18-16-10(15-17-18)9-11(19)14-12(20-9)7-4-3-5-8(13)6-7/h3-6,19H,2H2,1H3
InChIKeyHOVUYEIYKRUBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DFL23448 (CAS 1445753-16-1): A High-Potency, Selective TRPM8 Antagonist for Ion Channel Research and Urological Pharmacology


DFL23448 [5-(2-ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol] is a small-molecule (MW 291.3, C12H10FN5OS) transient receptor potential melastatin-8 (TRPM8) ion channel antagonist. It exhibits nanomolar potency (IC50 10 nM and 21 nM against Cooling Agent 10- and cold-induced activation, respectively) in hTRPM8-expressing HEK293 cells and demonstrates a >1000-fold selectivity window over related TRP channels (TRPV1, TRPA1, TRPV4) and G protein-coupled receptors (IC50 >10 μM) [1]. DFL23448 has been validated in vivo in rat models of bladder overactivity and neuropathic pain, with a pharmacokinetic profile characterized by a short intravenous half-life (37 min) and low oral bioavailability (~1%), indicating suitability for local or topical administration routes [1][2].

Why TRPM8 Antagonists Cannot Be Interchanged: The Case for DFL23448-Specific Procurement


TRPM8 antagonists represent a chemically and pharmacologically heterogeneous class with widely divergent potency (IC50 range spanning ~5 nM to >4 μM), selectivity windows (from ~100-fold to >1000-fold against off-target TRP channels), and pharmacokinetic profiles (oral bioavailability from <1% to >98%) [1][2]. DFL23448 occupies a distinct position within this landscape: its ~6-fold potency advantage over the prototypical antagonist AMTB, >1000-fold selectivity margin, and unique PK profile (short IV half-life, negligible oral bioavailability) fundamentally distinguish it from both earlier-generation blockers and chemically related analogs such as DFL23693 [1][3]. These differences directly impact experimental design — the choice of administration route, dosing regimen, and interpretation of target engagement are all compound-specific and cannot be assumed interchangeable. Substituting a generic TRPM8 antagonist without consideration of these evidence-backed differentiators risks confounded target validation and irreproducible in vivo results.

DFL23448 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


TRPM8 Antagonist Potency: DFL23448 Demonstrates ~6-Fold Greater Potency Than AMTB in Direct Head-to-Head Comparison

In a direct head-to-head experiment within the same study, DFL23448 inhibited Cooling Agent 10-induced intracellular Ca2+ elevation in hTRPM8-expressing HEK293 cells with an IC50 of 10.1 ± 0.2 nM, compared to 60 ± 0.3 nM for AMTB — representing an approximately 6-fold potency advantage [1]. Both compounds were tested under identical conditions (concentration range 0.03 nM to 1 μM; n = 4 per concentration) using a Ca2+-sensitive fluorescent dye assay, eliminating inter-laboratory variability as a confounding factor [1]. DFL23448 also inhibited cold-induced TRPM8 activation with an IC50 of 21.4 ± 0.3 nM [1].

TRPM8 pharmacology ion channel screening calcium flux assay

Selectivity Window: DFL23448's >1000-Fold TRPM8 Selectivity Versus TRPV1, TRPA1, and TRPV4 Exceeds That of PF-05105679 (~100-Fold) and RQ-00203078 (~350-Fold)

DFL23448 exhibits limited activity (IC50 >10 μM) at TRPV1 (capsaicin-activated), TRPA1, TRPV4, and various G protein-coupled receptors, yielding a selectivity index of >1000-fold relative to its TRPM8 IC50 of ~10 nM [1]. By cross-study comparison, PF-05105679 demonstrates >100-fold selectivity for TRPM8 over a panel of 90 receptors, ion channels, and enzymes (TRPM8 IC50 = 103 nM) [2], while RQ-00203078 exhibits >350-fold selectivity for TRPM8 over TRPV4, TRPV1, and TRPA1 (human TRPM8 IC50 = 8.3 nM) [3]. DFL23448's numerically larger selectivity margin (>1000-fold vs 100-fold and 350-fold) is achieved at comparable or superior TRPM8 potency, providing a wider experimental window for isolating TRPM8-mediated effects in complex biological systems [1]. Note: selectivity comparisons are cross-study and derived from different assay panels; direct head-to-head selectivity profiling has not been reported.

TRP channel selectivity off-target profiling target validation

Pharmacokinetic Differentiation: DFL23448 Exhibits 100-Fold Lower Oral Bioavailability Than DFL23693, Defining Distinct Administration Route Suitability

In a direct comparative pharmacokinetic study in male Sprague-Dawley rats, DFL23448 (3 mg/kg IV; 10 mg/kg PO) and DFL23693 (5 mg/kg IV; 10 mg/kg PO) were characterized under identical experimental conditions [1]. DFL23448 demonstrated an IV half-life of 0.74 ± 0.05 h (44 min), IV clearance of 3.11 ± 0.11 mL·min⁻¹·kg⁻¹, and an oral bioavailability (F%) of only 0.99%, consistent with extensive first-pass glucuronidation [1][2]. In stark contrast, DFL23693 exhibited an IV half-life of 3.15 ± 0.10 h, IV clearance of 5.31 ± 0.31 mL·min⁻¹·kg⁻¹, and oral bioavailability of 98.8% [1]. The volume of distribution at steady state (Vss) also differed markedly: 0.082 ± 0.012 L·kg⁻¹ for DFL23448 versus 1.69 ± 0.11 L·kg⁻¹ for DFL23693, indicating restricted tissue distribution for DFL23448 [1]. DFL23448 is therefore unsuitable for systemic oral delivery but well-suited for local administration routes (intravesical, topical) where systemic exposure is minimized — a feature leveraged in its bladder overactivity studies using intravesical instillation (10 mg/L) [2].

pharmacokinetics oral bioavailability intravesical administration topical drug delivery

In Vivo Bladder Overactivity Efficacy: DFL23448 Attenuates PGE2-Induced Urodynamic Deterioration by ~60-70% Relative to Vehicle Controls

In an intravesical PGE2-induced bladder overactivity model in awake rats, vehicle-treated controls exhibited 37-39% reductions in micturition intervals, micturition volumes, and bladder capacity relative to baseline [1]. In DFL23448-treated rats (10 mg/kg IV), the same parameters decreased by only 12-15% (P < 0.05-0.01 versus vehicle), representing approximately 60-70% attenuation of PGE2-induced bladder overactivity [1]. Additionally, intravesical DFL23448 instillation (10 mg/L) increased micturition intervals, micturition volume, and bladder capacity under non-challenged conditions, while intravenous DFL23448 (10 mg/kg, but not 1 mg/kg) prevented cold stress-induced bladder overactivity [1]. Bladder pressures increased less in DFL23448 10 mg/kg-treated rats than in vehicle- or 1 mg/kg DFL23448-treated rats during PGE2 challenge [1]. This multi-model validation (pharmacological PGE2 challenge, physiological cold stress, intravesical and intravenous routes) is not reported for other TRPM8 antagonists such as AMTB or PF-05105679 in bladder overactivity contexts, positioning DFL23448 as the most extensively characterized TRPM8 antagonist for urological applications.

overactive bladder urodynamics PGE2 challenge intravesical drug delivery

Body Temperature Neutrality: DFL23448 Does Not Significantly Alter Core Body Temperature, in Contrast to TRPM8 Agonists and Select Antagonists

In a 4-day repeated-dosing study in rats, DFL23448 (10 mg/kg IV) did not produce a statistically significant change in core body temperature (Tb) relative to vehicle-treated controls at either 0.5-1 h or 2-3 h post-dose time points [1]. In contrast, the TRPM8 agonist icilin (7.5 mg/kg IM, administered on day 1) produced a pronounced hypothermic response, confirming assay sensitivity [1]. This body temperature-neutral profile distinguishes DFL23448 from TRPM8 antagonists such as PF-05105679, which has been reported to significantly lower body temperature in human cold pressor test studies — a finding consistent with the broader observation that TRPM8 blockers can reduce core body temperature [2]. The absence of hypothermia with DFL23448 at efficacious doses (10 mg/kg IV, which produced significant bladder overactivity protection and wet-dog shake inhibition) suggests a dissociation between therapeutic TRPM8 blockade and thermoregulatory perturbation, a desirable feature for chronic in vivo studies where body temperature changes could confound behavioral or metabolic endpoints.

body temperature regulation TRPM8 thermoregulation in vivo safety pharmacology

DFL23448 Optimal Application Scenarios: Evidence-Guided Deployment in TRPM8 Research Programs


Overactive Bladder and Lower Urinary Tract TRPM8 Target Validation Studies

DFL23448 is the TRPM8 antagonist of choice for urological target validation owing to its unique multi-model in vivo bladder characterization. Unlike AMTB or PF-05105679, DFL23448 has demonstrated efficacy in both pharmacological (intravesical PGE2) and physiological (cold stress) bladder overactivity models, with quantitative protection of micturition parameters (60-70% attenuation of PGE2-induced deterioration; P < 0.05-0.01 vs vehicle) [1]. Its low oral bioavailability (~1%) is advantageous for intravesical instillation studies (effective at 10 mg/L), minimizing systemic exposure and off-target effects [1][2]. Researchers investigating TRPM8-mediated bladder sensory signaling, detrusor overactivity, or screening intravesical TRPM8 blocker formulations should prioritize DFL23448 for its unparalleled bladder-specific pharmacological validation dataset.

TRPM8 Target Engagement and Selectivity Profiling in TRP Channel Panels

For experiments requiring definitive attribution of cellular or in vivo responses to TRPM8 blockade — such as TRPM8 knockout phenotype phenocopying or TRP channel selectivity screening — DFL23448 offers a >1000-fold selectivity window over TRPV1, TRPA1, TRPV4, and GPCRs, numerically exceeding the selectivity margins of PF-05105679 (~100-fold) and RQ-00203078 (~350-fold) [1][2][3]. Combined with its 10 nM TRPM8 potency (6-fold more potent than AMTB in direct comparison), DFL23448 enables low-concentration target engagement with reduced risk of off-target TRP channel modulation. This is critical in complex native tissue preparations (e.g., dorsal root ganglion neurons, bladder afferent recordings) where multiple TRP channels are co-expressed.

Neuropathic and Inflammatory Pain Models Requiring Body Temperature-Neutral TRPM8 Blockade

DFL23448 has demonstrated significant antinociceptive efficacy in formalin-induced orofacial pain and chronic constriction injury (CCI)-induced neuropathic pain models in rats [1]. Critically, at its behaviorally efficacious dose (10 mg/kg IV), DFL23448 does not significantly alter core body temperature over 4 days of repeated dosing — in contrast to PF-05105679, which lowers body temperature in humans [1][2]. This body temperature neutrality is particularly valuable in chronic pain studies where hypothermia would confound behavioral readouts (e.g., thermal preference assays, locomotor activity) and raise animal welfare concerns. DFL23448 is therefore the preferred TRPM8 antagonist for long-term neuropathic pain studies where thermoregulatory side effects must be excluded as confounding variables.

Topical and Local Delivery TRPM8 Blocker Formulation Development

DFL23448's pharmacokinetic profile — characterized by negligible oral bioavailability (0.99%), short IV half-life (0.74 h), and low volume of distribution (Vss 0.082 L·kg⁻¹) — makes it ideally suited for formulation strategies targeting local or topical TRPM8 blockade while avoiding systemic exposure [1]. This contrasts with DFL23693 (F% 98.8%, Vss 1.69 L·kg⁻¹), which is optimized for systemic oral delivery [1]. DFL23448 has been successfully formulated for intravesical instillation (10 mg/L in PBS), demonstrating functional target engagement at the bladder urothelium without detectable systemic effects [2]. Pharmaceutical scientists developing topical TRPM8 antagonists for dermatological, ophthalmic, or urological indications should select DFL23448 as the lead tool compound for proof-of-concept local delivery studies.

Quote Request

Request a Quote for DFL23448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.